Tanshindiol C

Description

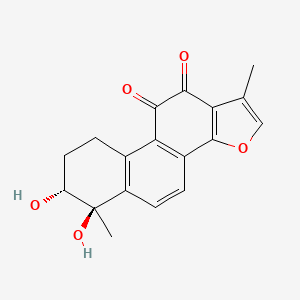

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914287 | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-71-9, 96839-30-4 | |

| Record name | Tanshindiol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Przewaquinone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Whitepaper on the Anticancer Mechanisms of Tanshindiol C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tanshindiol C, a bioactive diterpenoid compound derived from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. Accumulating evidence demonstrates its potent anticancer activities across various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. Key mechanisms include the induction of mitochondrial-mediated apoptosis, cell cycle arrest at the G2/M phase, and the epigenetic modulation via inhibition of the EZH2 histone methyltransferase. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further investigation and drug development efforts.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms identified are detailed below.

Induction of Mitochondrial-Mediated Apoptosis

A fundamental mechanism of this compound is its ability to trigger programmed cell death, or apoptosis, in cancer cells. Studies on hepatocellular carcinoma cells (SNU-4235) show that treatment with this compound leads to characteristic apoptotic morphological changes.[1] This process is primarily mediated through the intrinsic mitochondrial pathway, which is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2.[1] This alteration disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.

References

The Biological Activity of Tanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol C is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. Emerging research has identified this compound as a promising bioactive molecule with significant therapeutic potential, particularly in the field of oncology. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts. While the primary focus of existing research has been on its anticancer effects, the broader class of tanshinones, to which this compound belongs, has been reported to possess anti-inflammatory, cardiovascular, and neuroprotective properties. However, specific experimental data on these activities for this compound are not yet extensively available in the scientific literature.

Anticancer Activity of this compound

The predominant biological activity of this compound documented to date is its potent anticancer effect, which is mediated through multiple mechanisms, including the inhibition of histone methyltransferase EZH2, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: EZH2 Inhibition

A primary mechanism underlying the anticancer activity of this compound is its ability to inhibit the enzymatic activity of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.

This compound has been shown to be a potent inhibitor of EZH2 methyltransferase activity.[1] Enzyme kinetics and docking studies suggest that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM). By blocking the activity of EZH2, this compound leads to a decrease in the levels of H3K27me3, thereby reactivating the expression of tumor suppressor genes that were silenced by this epigenetic modification.

Induction of Apoptosis and Cell Cycle Arrest

In addition to its epigenetic effects, this compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. In a study on the hepatocellular carcinoma cell line SNU-4235, this compound was found to trigger mitochondrial-mediated apoptosis. This was associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.

Furthermore, this compound treatment led to an arrest of the cancer cells in the G2/M phase of the cell cycle, thereby preventing their proliferation.

Inhibition of Angiogenesis and Modulation of MicroRNAs

This compound has also been shown to exert anti-angiogenic effects, which is the inhibition of the formation of new blood vessels that tumors need to grow. In the context of hepatocellular carcinoma, this compound treatment was also associated with the enhanced expression of tumor-suppressive microRNAs, specifically miR-21, miR-222, and miR-31. The upregulation of these microRNAs can contribute to the overall anticancer effect by regulating various oncogenic pathways.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from published studies.

| Target | Assay | Cell Line/System | IC50 Value | Reference |

| EZH2 | In vitro enzymatic assay | - | 0.55 µM | |

| Cell Growth | MTT Assay | Pfeiffer (Diffuse Large B-cell Lymphoma) | 1.5 µM | |

| Cell Growth | MTT Assay | SNU-4235 (Hepatocellular Carcinoma) | 20 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

EZH2 Histone Methyltransferase Inhibitor Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on EZH2.

-

Methodology:

-

A catalytically active EZH2 protein complex is used.

-

The assay is performed in a reaction buffer containing the EZH2 complex, the histone H3 substrate, and S-adenosylmethionine (SAM) as the methyl donor.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for histone methylation.

-

The level of H3K27 trimethylation is quantified using a specific antibody in an ELISA or Western blot format.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

Cell Viability (MTT) Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Lines: Pfeiffer, SNU-4235.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To detect and quantify apoptosis in cancer cells treated with this compound.

-

Cell Line: SNU-4235.

-

Methodology:

-

Cells are treated with this compound at a specified concentration and for a defined duration.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the stained cells are analyzed by flow cytometry.

-

Annexin V positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Cell Line: SNU-4235.

-

Methodology:

-

Cells are treated with this compound.

-

Following treatment, cells are harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A to remove RNA.

-

Propidium Iodide (PI) is added to stain the cellular DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

-

Western Blot Analysis

-

Objective: To detect changes in the expression of specific proteins (e.g., Bax, Bcl-2, H3K27me3) following treatment with this compound.

-

Methodology:

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for MicroRNA Expression

-

Objective: To quantify the expression levels of specific microRNAs in cancer cells treated with this compound.

-

Methodology:

-

Total RNA, including microRNAs, is extracted from the cells.

-

The RNA is reverse transcribed into complementary DNA (cDNA) using specific stem-loop primers for the target microRNAs.

-

qRT-PCR is performed using a real-time PCR system with specific forward and reverse primers for the microRNAs of interest and a suitable reference gene (e.g., U6 snRNA).

-

The relative expression of the target microRNAs is calculated using the comparative Ct (ΔΔCt) method.

-

Conclusion

This compound has emerged as a compelling natural product with significant anticancer activity. Its primary mechanism of action involves the potent and competitive inhibition of the histone methyltransferase EZH2, leading to the reactivation of tumor suppressor genes. Additionally, this compound induces apoptosis and cell cycle arrest in cancer cells, further contributing to its antitumor effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. While its anticancer properties are increasingly well-characterized, future research is warranted to explore its potential anti-inflammatory, cardiovascular, and neuroprotective activities to fully elucidate its therapeutic scope.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the EZH2 Inhibition Pathway of Tanshindiol C

Introduction

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers.[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][3] This silencing of tumor suppressor genes contributes to cancer progression, making EZH2 an attractive therapeutic target.[1] this compound, a natural product, has emerged as a potent inhibitor of EZH2, demonstrating significant anti-cancer activity. This technical guide provides a comprehensive overview of the EZH2 inhibition pathway of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the downstream signaling pathways it modulates.

Core Mechanism of this compound

This compound functions as a small molecule inhibitor of EZH2's methyltransferase activity. Enzyme kinetics and docking studies have revealed that this compound competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2. By occupying this site, it prevents the transfer of a methyl group from SAM to its substrate, histone H3, thereby reducing the levels of H3K27me3. This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro EZH2 Enzymatic Inhibition

| Compound | Target | IC50 (µM) | Inhibition Mechanism |

| This compound | EZH2 | 0.55 | Competitive with S-adenosylmethionine |

| Tanshindiol B | EZH2 | 0.52 | Competitive with S-adenosylmethionine |

Data sourced from multiple studies.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EZH2 Mutation | IC50 (µM) |

| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G | 1.5 |

| SNU-4235 | Hepatocellular Carcinoma | Not Specified | 20 |

Data sourced from multiple studies.

Signaling Pathways Modulated by this compound

The inhibition of EZH2 by this compound triggers a cascade of downstream events, primarily centered around the induction of apoptosis and cell cycle arrest.

EZH2 Inhibition and PRC2 Complex

This compound directly targets the catalytic activity of EZH2 within the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of H3K27, leading to a more open chromatin state at target gene promoters and subsequent gene re-expression.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins. By reactivating pro-apoptotic genes silenced by EZH2, this compound upregulates the expression of Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.

Cell Cycle Arrest

In addition to apoptosis, this compound induces cell cycle arrest, primarily at the G2/M phase in hepatocellular carcinoma cells. The underlying mechanism involves the reactivation of cyclin-dependent kinase inhibitors (CDKIs) that are epigenetically silenced by EZH2. The re-expression of these inhibitors leads to the inactivation of cyclin-dependent kinases (CDKs), thereby halting cell cycle progression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

EZH2 Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of EZH2 and its inhibition by this compound.

Materials:

-

Recombinant PRC2 complex

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (radiolabeled methyl donor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabeled SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for H3K27me3 Levels

This method is used to assess the in-cell effect of this compound on the levels of H3K27me3.

Materials:

-

Cancer cell lines (e.g., Pfeiffer)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K27me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture cancer cells and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Harvest and lyse the cells to extract total protein.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Drug Development and Preclinical Outlook

This compound's potent and specific inhibition of EZH2, coupled with its demonstrated anti-cancer effects in vitro, positions it as a promising lead compound for the development of novel epigenetic therapies. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its therapeutic potential. Further preclinical development should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments to evaluate its safety and therapeutic window. The competitive inhibition mechanism with SAM suggests a favorable profile for further optimization to enhance potency and selectivity.

Conclusion

This compound represents a significant advancement in the discovery of natural product-based EZH2 inhibitors. Its well-defined mechanism of action, potent inhibitory activity, and profound effects on cancer cell viability provide a strong rationale for its continued investigation as a potential anti-cancer therapeutic. The detailed understanding of its inhibition pathway, as outlined in this guide, will be instrumental for researchers and drug development professionals in advancing this promising compound through the preclinical and clinical development pipeline.

References

The Discovery and Isolation of Tanshindiol C from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshindiol C, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest due to its potent and specific biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents a summary of its key biological function as an inhibitor of the EZH2 histone methyltransferase, a critical target in oncology. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its roots are a staple in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents of Danshen, known as tanshinones, are a class of abietane diterpenoids that have been the subject of extensive scientific investigation for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1]

While major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone have been widely studied, a number of minor constituents also contribute to the therapeutic effects of Salvia miltiorrhiza. Among these, this compound has been identified as a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase, highlighting its potential as a lead compound in the development of novel epigenetic cancer therapies.[2]

This guide will provide a detailed account of the methodologies used to isolate and characterize this compound, as well as an overview of its mechanism of action.

Extraction and Isolation of this compound

The isolation of this compound from the dried roots of Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific protocols may vary, the general workflow is outlined below.

General Extraction and Fractionation Protocol

A common initial step for the extraction of tanshinones involves the use of organic solvents.[3]

Experimental Protocol:

-

Milling and Extraction: The dried roots of Salvia miltiorrhiza are ground into a fine powder. The powdered material is then subjected to extraction with an organic solvent, typically 95% ethanol or a mixture of ethanol and n-hexane (1:1, v/v), often using reflux or ultrasonic-assisted extraction methods to enhance efficiency.[4][5]

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then often subjected to a preliminary fractionation step. This can be achieved using techniques such as liquid-liquid extraction or by employing macroporous adsorption resins. For instance, a D101 macroporous resin column can be used to separate the crude extract into different fractions by eluting with increasing concentrations of ethanol (e.g., 0%, 45%, and 90%). The fraction containing the majority of the tanshinones is collected for further purification.

Chromatographic Purification of this compound

The final purification of this compound from the enriched tanshinone fraction is typically achieved through a series of chromatographic techniques. High-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) are powerful methods for the separation of individual tanshinones.

Experimental Protocol (Illustrative):

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for tanshinone separation is composed of n-hexane-ethanol-water at a specific volume ratio (e.g., 10:7:3, v/v).

-

Separation: The enriched tanshinone fraction is dissolved in a small volume of the solvent system and injected into the HSCCC instrument. The separation is performed in a stepwise elution mode to yield fractions containing individual compounds.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically employed.

-

Detection: The eluent is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.

-

Final Purification: The collected fractions are concentrated under reduced pressure to yield purified this compound.

-

The purity of the final product is assessed by analytical HPLC.

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula of this compound is C₁₈H₁₆O₅.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the structural elucidation of this compound, based on data from the total synthesis of the compound.

| Spectroscopic Technique | Observed Data |

| ¹H NMR (Proton NMR) | Specific chemical shifts and coupling constants consistent with the proposed structure. |

| ¹³C NMR (Carbon NMR) | Characteristic signals for the carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₈H₁₆O₅. |

Detailed ¹H and ¹³C NMR data are provided in the supplementary information of the cited synthesis publication.

Biological Activity and Signaling Pathway

This compound has been identified as a potent and selective inhibitor of the EZH2 histone methyltransferase.

Quantitative Data on Biological Activity

| Parameter | Value | Assay | Reference |

| IC₅₀ for EZH2 Inhibition | 0.55 µM | In vitro enzymatic assay | |

| Mechanism of Inhibition | Competitive for S-adenosylmethionine | Enzyme kinetics and docking studies |

Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.

This compound exerts its anticancer activity by directly inhibiting the methyltransferase activity of EZH2. This leads to a decrease in the global levels of H3K27me3, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Diagram of the EZH2 Signaling Pathway and the Action of this compound

Caption: Mechanism of this compound action on the EZH2 signaling pathway.

Diagram of the this compound Isolation Workflow

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising naturally derived compound with significant potential for the development of novel anticancer therapeutics. Its specific inhibition of the EZH2 histone methyltransferase provides a clear mechanism of action and a strong rationale for further preclinical and clinical investigation. The methodologies for its isolation and characterization, as detailed in this guide, provide a foundation for researchers to obtain this compound for further study and to explore the rich chemical diversity of Salvia miltiorrhiza for other bioactive constituents. As our understanding of the role of epigenetics in disease continues to grow, natural products like this compound will undoubtedly play an increasingly important role in the discovery of next-generation medicines.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Anticancer Potential of Tanshindiol C in Hepatocellular Carcinoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents. Tanshindiol C, a diterpenoid compound isolated from the root of Salvia miltiorrhiza, has emerged as a molecule of interest due to its potential anticancer properties. This technical whitepaper synthesizes the current, albeit limited, scientific evidence regarding the effects of this compound on HCC. The primary focus is on its demonstrated ability to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and representative experimental protocols. Additionally, it explores potential signaling pathways, such as EZH2 inhibition, that may contribute to its antitumor activity, offering a guide for future research and development in this promising area.

Introduction to this compound and Hepatocellular Carcinoma

Hepatocellular carcinoma is a primary malignancy of the liver and stands as one of the leading causes of cancer-related mortality worldwide. The therapeutic landscape for advanced HCC is still evolving, with a clear need for new molecules that can offer improved efficacy and safety profiles. Natural products have historically been a rich source of anticancer compounds. This compound is a pharmacologically active component derived from Danshen (Salvia miltiorrhiza), a herb with a long history in traditional medicine. Recent preclinical research has highlighted the anticancer effects of this compound against the HCC cell line SNU-4235, suggesting its potential as a candidate for further drug development.[1][2]

Core Mechanisms of Action

The anticancer effects of this compound in hepatocellular carcinoma, as elucidated by current research, are primarily attributed to two key cellular processes: the induction of apoptosis and the arrest of the cell cycle. A potential upstream mechanism involving the inhibition of the enzyme EZH2 has also been proposed.

Induction of Mitochondrial-Mediated Apoptosis

This compound has been shown to trigger programmed cell death in HCC cells.[1][2] The underlying mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic, or mitochondrial, apoptosis pathway. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound exerts a cytostatic effect by halting the progression of the cell cycle. Studies on the SNU-4235 HCC cell line indicate that the compound causes a significant arrest of cells in the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division, thereby contributing to the overall inhibition of tumor cell proliferation. The precise molecular players (e.g., cyclins, CDKs) involved in this G2/M arrest have not yet been fully detailed in the context of this compound and HCC.

Potential Inhibition of EZH2 Signaling

While not yet demonstrated specifically in HCC, a compelling mechanism for this compound's anticancer activity is its role as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including HCC, and is associated with tumor progression and poor prognosis. This compound has been identified as a potent inhibitor of EZH2's methyltransferase activity. By inhibiting EZH2, this compound can prevent the silencing of tumor suppressor genes, thereby reactivating cellular mechanisms that control proliferation and promote differentiation. This represents a plausible and important avenue for its anticancer effects that warrants further investigation in HCC models.

Quantitative Data on Anticancer Effects

The quantitative data currently available for this compound's effects on HCC are derived from studies on the SNU-4235 cell line.

Table 1: In Vitro Efficacy of this compound on SNU-4235 Cells

| Parameter | Value | Cell Line | Reference |

| IC50 | 20 µM | SNU-4235 |

Table 2: In Vivo Efficacy of this compound

| Model | Effect | Observations | Reference |

| Xenografted Mice | Tumor Growth Inhibition | Inhibited tumor weight and volume |

(Note: Specific quantitative values for in vivo tumor weight/volume reduction and cell cycle distribution percentages are not available in the cited abstracts.)

Detailed Experimental Protocols (Representative)

The following are representative, detailed protocols for the key experiments used to evaluate the effects of this compound. These are generalized methodologies and should be adapted based on specific laboratory conditions and reagents.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate SNU-4235 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

-

Cell Treatment: Seed SNU-4235 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment: Seed SNU-4235 cells and treat with this compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject approximately 2-5 x 10⁶ SNU-4235 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (dose and route to be determined) for a specified period.

-

Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.

-

Analysis: Compare the average tumor weight and volume between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The existing evidence, though limited, positions this compound as a promising natural compound for the treatment of hepatocellular carcinoma. Its ability to inhibit the growth of the SNU-4235 HCC cell line with an IC₅₀ of 20 µM is noteworthy. The primary mechanisms of action identified are the induction of mitochondrial-mediated apoptosis, characterized by an increased Bax/Bcl-2 ratio, and the induction of G2/M phase cell cycle arrest. Furthermore, its demonstrated efficacy in an in vivo xenograft model underscores its potential for clinical translation.

However, to advance this compound from a promising lead to a viable clinical candidate, several critical research gaps must be addressed:

-

Broad Efficacy: Its anticancer effects need to be validated across a wider panel of HCC cell lines with different genetic backgrounds.

-

Detailed Mechanism: The precise molecular targets responsible for G2/M arrest should be identified. Furthermore, the relevance of its EZH2 inhibitory activity needs to be confirmed in the context of HCC.

-

Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential.

-

Combination Therapies: Investigating potential synergies with existing HCC therapies, such as sorafenib or immune checkpoint inhibitors, could reveal enhanced therapeutic strategies.

References

Tanshindiol C: A Deep Dive into its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tanshindiol C, a diterpene isolated from Salvia miltiorrhiza, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a specific focus on the G2/M phase transition. In hepatocellular carcinoma (HCC) SNU-4235 cells, this compound demonstrates a potent inhibitory effect on cell growth, with a half-maximal inhibitory concentration (IC50) of 20 µM, by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. While the complete signaling network is still under investigation, this document synthesizes the available data, details the experimental methodologies to study these effects, and visualizes the key regulatory pathways.

Quantitative Data Summary

The primary quantitative data available for the biological activity of this compound in the context of cell cycle arrest is its IC50 value against the SNU-4235 human hepatocellular carcinoma cell line.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | SNU-4235 | MTT Assay | IC50 | 20 µM | [1][2] |

Further quantitative analysis from flow cytometry and western blotting experiments are necessary to fully elucidate the dose- and time-dependent effects of this compound on cell cycle distribution and the expression levels of key regulatory proteins.

Core Signaling Pathways in G2/M Arrest

The G2/M checkpoint is a critical control point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. This process is tightly regulated by a complex network of proteins, primarily centered around the activity of the Cyclin B1/CDK1 complex. Several key signaling pathways govern this transition, and it is hypothesized that this compound exerts its effect by modulating one or more of these pathways.

The Cyclin B1/CDK1 Axis

The master regulator of entry into mitosis is the Cyclin B1/CDK1 complex. The accumulation of Cyclin B1 during the G2 phase and its binding to CDK1 is a prerequisite for mitotic entry. The activity of this complex is further regulated by phosphorylation.

References

- 1. CHD1 promotes sensitivity to Aurora kinase inhibitors by suppressing interaction of AURKA with its coactivator TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of Tanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo pharmacokinetic data for Tanshindiol C, including parameters such as Cmax, Tmax, AUC, and half-life, are not available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known pharmacokinetics of the broader class of tanshinones, to which this compound belongs. The experimental protocols and data presented are extrapolated from studies on structurally related tanshinones and should be considered as a framework for future research on this compound.

Introduction to this compound and the Pharmacokinetics of Tanshinones

This compound is a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] Like other tanshinones, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. Recent studies have identified this compound as a potent inhibitor of the EZH2 histone methyltransferase, suggesting a unique anti-cancer mechanism.[2][3]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. While direct pharmacokinetic studies on this compound are lacking, research on other major tanshinones, such as Tanshinone IIA (TIIA) and Cryptotanshinone (CT), provides valuable insights into the likely pharmacokinetic profile of this compound class.

Generally, tanshinones exhibit poor oral bioavailability due to their high hydrophobicity and are rapidly cleared from the body.[1] Their pharmacokinetic profiles following intravenous administration are often described by a two-compartment model, characterized by a rapid initial distribution phase followed by a slower elimination phase.[1]

Quantitative Pharmacokinetic Data for Major Tanshinones

The following table summarizes representative pharmacokinetic parameters for major tanshinones from in vivo studies in rats. This data serves as a surrogate to anticipate the potential pharmacokinetic behavior of this compound.

| Compound | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µg·h/L) | Half-life (t½) (h) | Absolute Bioavailability (%) | Reference |

| Cryptotanshinone (CT) | Oral (p.o.) | 100 | ~0.1-1.0 | - | - | - | 2.1 | |

| Cryptotanshinone (CT) | Intraperitoneal (i.p.) | 100 | - | - | - | - | 10.6 | |

| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 2 | 0.144 (C5min) | - | - | 2.27 | - | |

| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 4 | 0.20 (C5min) | - | - | 2.35 | - | |

| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 8 | 0.932 (C5min) | - | - | 2.17 | - |

Proposed Experimental Protocols for Determining the Pharmacokinetics of this compound

To elucidate the specific pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetics and oral bioavailability of this compound in rats.

3.1.1. Animal Model

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.

3.1.2. Dosing and Administration

-

Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, a solubilizing agent like Cremophor EL or a lipid emulsion may be required due to the compound's lipophilicity.

-

Dose Levels:

-

Oral (p.o.): A single dose of 50 mg/kg.

-

Intravenous (i.v.): A single dose of 5 mg/kg administered via the tail vein.

-

-

Groups:

-

Group 1: Oral administration (n=6).

-

Group 2: Intravenous administration (n=6).

-

3.1.3. Blood Sample Collection

-

Blood samples (approximately 0.2 mL) should be collected from the jugular vein into heparinized tubes at the following time points:

-

Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Intravenous: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma should be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.1.4. Bioanalytical Method: HPLC-MS/MS A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of this compound in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

-

3.1.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) will be calculated using non-compartmental analysis of the plasma concentration-time data.

-

Absolute oral bioavailability (F%) will be calculated using the formula: F% = (AUCp.o. / Dosep.o.) / (AUCi.v. / Dosei.v.) x 100.

In Vitro Metabolism Studies

In vitro models can provide initial insights into the metabolic pathways and potential for drug-drug interactions.

3.2.1. Liver Microsome Stability Assay

-

Objective: To determine the metabolic stability of this compound in liver microsomes.

-

Method:

-

Incubate this compound (e.g., 1 µM) with rat or human liver microsomes in the presence of NADPH.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of this compound by HPLC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance.

-

3.2.2. Metabolite Identification

-

Objective: To identify the major metabolites of this compound.

-

Method:

-

Incubate a higher concentration of this compound with liver microsomes or hepatocytes for a longer duration.

-

Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

3.2.3. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess the potential of this compound to inhibit major CYP enzymes.

-

Method:

-

Use commercially available kits with specific fluorescent or probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Incubate human liver microsomes with the probe substrate in the presence and absence of varying concentrations of this compound.

-

Measure the formation of the fluorescent metabolite.

-

Calculate the IC50 value for each CYP isoform.

-

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Signaling Pathway: EZH2 Inhibition by this compound

Caption: Proposed mechanism of EZH2 inhibition by this compound.

Conclusion and Future Directions

While the precise pharmacokinetic profile of this compound remains to be elucidated, the existing data on related tanshinones suggest that it is likely to have low oral bioavailability and undergo rapid clearance. The development of novel formulations, such as solid lipid nanoparticles, may be necessary to improve its pharmacokinetic properties for clinical application.

The proposed experimental protocols provide a roadmap for future research to definitively characterize the ADME properties of this compound. Such studies are essential to determine appropriate dosing regimens and to assess the potential for drug-drug interactions. Furthermore, a thorough understanding of its pharmacokinetics will be crucial for correlating plasma concentrations with its pharmacodynamic effects on the EZH2 signaling pathway and its anti-cancer activity in vivo.

References

Methodological & Application

Application Notes: In Vitro Biological Activities of Tanshindiol C

Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] As a member of the tanshinone family of molecules, this compound has garnered significant interest within the research and drug development community for its potent anti-cancer properties.[1][2][3][4] This document provides an overview of its in vitro applications and detailed protocols for assessing its biological activity.

The primary mechanism of action identified for this compound is the potent inhibition of the EZH2 histone methyltransferase, a key enzyme in the Polycomb Repressive Complex 2 (PRC2) that is frequently dysregulated in various cancers. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine-27 (H3K27me3), a critical epigenetic modification for gene silencing, thereby impeding cancer cell growth.

Furthermore, studies have demonstrated that this compound exerts anticancer effects in hepatocellular carcinoma by inducing mitochondrial-mediated apoptosis and causing cell cycle arrest at the G2/M phase. This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The compound also appears to modulate the expression of key tumor-suppressive microRNAs. Given the role of related compounds in modulating inflammatory pathways, protocols for assessing anti-inflammatory activity are also included.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays.

Table 1: Enzyme Inhibition and Cell Growth Inhibition Data for this compound

| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |

| EZH2 Enzymatic Assay | EZH2 Methyltransferase | IC₅₀ | 0.55 | |

| Cell Growth Inhibition | Pfeiffer (Diffuse Large B-cell Lymphoma) | IC₅₀ | 1.5 | |

| Cell Growth Inhibition | SNU-4235 (Hepatocellular Carcinoma) | IC₅₀ | 20 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: EZH2 Histone Methyltransferase Inhibition Assay

Principle: This biochemical assay quantifies the methyltransferase activity of the EZH2 enzyme complex. The inhibitory effect of this compound is determined by measuring the reduction in the methylation of a histone H3 peptide substrate in the presence of the compound.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Biotinylated Histone H3 (H3K27) peptide substrate

-

S-Adenosyl-L-methionine (SAM) - cofactor

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

Detection reagents (e.g., AlphaLISA® or HTRF® kits with anti-H3K27me3 antibody)

-

384-well microplates

-

Plate reader compatible with the detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme Reaction:

-

Add 2.5 µL of Assay Buffer containing the EZH2 enzyme complex to each well of a 384-well plate.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing the H3K27 peptide and SAM in Assay Buffer.

-

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

Detection:

-

Stop the reaction by adding the detection reagents as per the manufacturer's instructions (e.g., AlphaLISA acceptor beads and donor beads).

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., Pfeiffer, SNU-4235)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

-

Hepatocellular carcinoma cells (e.g., SNU-4235)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration (e.g., 20 µM for SNU-4235) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 4: Anti-inflammatory Nitric Oxide (NO) Assay

Principle: This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or J774A.1)

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve.

-

Add 50 µL of sulfanilamide solution to all wells and incubate for 10 minutes in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production by this compound compared to the LPS-only control.

Visualized Workflows and Signaling Pathways

Caption: Workflow for the in vitro EZH2 enzymatic inhibition assay.

Caption: General experimental workflow for cell-based assays.

Caption: Proposed anticancer signaling pathways of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tanshindiol C Xenograft Mouse Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tanshindiol C in xenograft mouse models, summarizing its anti-tumor effects and outlining detailed protocols for conducting such studies. This compound, a bioactive compound, has demonstrated significant potential in cancer research, particularly in hepatocellular carcinoma models.

Introduction

This compound is a diterpenoid compound that has been investigated for its anticancer properties. In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis[1]. These findings suggest that this compound may be a promising candidate for further preclinical and clinical development.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from xenograft mouse model studies involving this compound and related tanshinone compounds.

Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model

| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition | Reference |

| Tumor Weight | Data not available | Data not available | Significant Inhibition | [1] |

| Tumor Volume | Data not available | Data not available | Significant Inhibition | [1] |

Note: Specific quantitative values for tumor weight and volume were not available in the public abstract. The study reported a significant inhibition in the this compound-treated group compared to the control.[1]

Experimental Protocols

This section provides detailed protocols for establishing a xenograft mouse model to study the effects of this compound. The protocol for the hepatocellular carcinoma model is based on the available study, supplemented with general best practices for such models.

Protocol 1: Hepatocellular Carcinoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of this compound on hepatocellular carcinoma.

Materials:

-

Cell Line: SNU-4235 human hepatocellular carcinoma cells[1].

-

Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

-

This compound: Purity >98%.

-

Vehicle Control: To be determined based on the solubility of this compound (e.g., DMSO, PBS, or a mixture).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Matrigel (optional, to enhance tumor formation).

-

Sterile syringes and needles.

-

Calipers for tumor measurement.

-

Anesthesia (e.g., isoflurane).

-

Equipment for euthanasia and tissue collection.

Procedure:

-

Cell Culture: Culture SNU-4235 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.

-

Cell Preparation for Injection:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

(Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor engraftment.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a certain volume (e.g., 100 mm³), randomize the mice into control and treatment groups.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Drug Administration:

-

Prepare a stock solution of this compound and the vehicle control. The specific dosage and administration route (e.g., intraperitoneal, oral gavage) need to be optimized based on preliminary studies.

-

Administer this compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily, three times a week).

-

-

Endpoint and Tissue Collection:

-

The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

-

Record the final tumor volumes and body weights.

-

Euthanize the mice and carefully excise the tumors.

-

Measure the final tumor weight.

-

Process the tumor tissue for further analysis (e.g., histology, Western blot, qRT-PCR).

-

Analytical Methods:

-

Western Blotting: To analyze the expression of proteins involved in apoptosis (Bax, Bcl-2) and cell cycle regulation.

-

qRT-PCR: To measure the expression of specific microRNAs (e.g., miRNA-21, 222, 31) that are modulated by this compound.

-

Immunohistochemistry (IHC): To examine the expression of angiogenesis markers (e.g., CD31) and proliferation markers (e.g., Ki-67) within the tumor tissue.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways.

Apoptosis Induction

This compound promotes apoptosis in cancer cells. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the mitochondrial apoptotic pathway.

Cell Cycle Arrest

Studies have indicated that this compound can cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. This prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth.

Inhibition of Angiogenesis

This compound has been shown to possess anti-angiogenic effects, which is crucial for limiting tumor growth and metastasis. By inhibiting the formation of new blood vessels, it restricts the supply of nutrients and oxygen to the tumor.

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound xenograft mouse model study.

References

Application Notes: Evaluating the Anti-Cancer Effects of Tanshindiol C in SNU-4235 Hepatocellular Carcinoma Cells

Introduction

Tanshindiol C, a compound derived from Salvia miltiorrhiza, has demonstrated anti-cancer properties in various cancer cell lines. In the context of hepatocellular carcinoma (HCC), one of the most prevalent and deadly cancers worldwide, this compound has been shown to inhibit the growth of the SNU-4235 human HCC cell line.[1][2] These application notes provide a comprehensive overview of the methods and protocols for testing the efficacy of this compound in SNU-4235 cells, focusing on cell viability, apoptosis, and cell cycle progression. The described assays are fundamental for elucidating the mechanism of action of this compound and for its potential development as a therapeutic agent.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-cancer properties of novel compounds.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly assess the impact of this compound on SNU-4235 cells. The core experimental strategies include:

-

Cell Viability and Proliferation Assays: To determine the dose-dependent inhibitory effect of this compound on cell growth and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assays: To quantify the induction of programmed cell death as a mechanism of this compound-mediated cell killing.

-

Cell Cycle Analysis: To investigate the effect of this compound on the progression of cells through the different phases of the cell cycle.

-

Western Blot Analysis: To examine changes in the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cell Viability Data (MTT Assay)

| This compound Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 | |

| 5 | ||

| 10 | ||

| 20 | ||

| 40 | ||

| 80 |

Note: The IC50 value for this compound in SNU-4235 cells has been reported to be 20 µM.[1][2]

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (IC50) | ||||

| Staurosporine (Positive Control) |

Table 3: Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | |||

| This compound (IC50) |

Note: this compound has been shown to cause an arrest of SNU-4235 cells in the G2/M phase of the cell cycle.[1]

Table 4: Protein Expression Levels (Western Blot)

| Treatment | Relative Bax Expression (normalized to loading control) | Relative Bcl-2 Expression (normalized to loading control) | Bax/Bcl-2 Ratio |

| Vehicle Control | |||

| This compound (IC50) |

Note: Treatment with this compound has been observed to increase the expression of Bax and decrease the expression of Bcl-2 in SNU-4235 cells.

Experimental Workflow

The following diagram illustrates the general workflow for testing this compound in SNU-4235 cells.

Experimental workflow for assessing this compound effects.

Signaling Pathways

This compound has been reported to induce apoptosis in SNU-4235 cells through the mitochondrial pathway. This is characterized by an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Additionally, studies on related compounds in other HCC cells suggest the involvement of the PI3K/Akt pathway.

References

Application Notes and Protocols: Tanshindiol C Treatment in Pfeiffer Cell Line